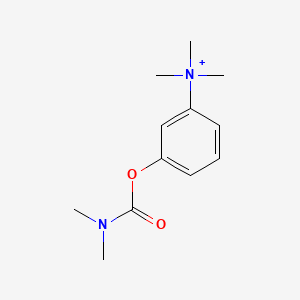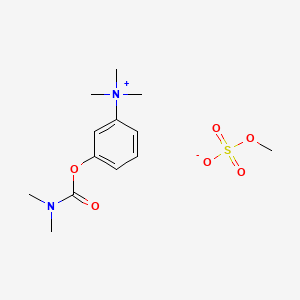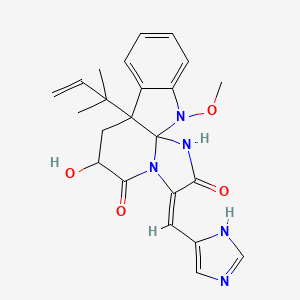
Pronetalol hydrochloride
Overview
Description
It was the first beta blocker to be developed by James Black and associates at Imperial Chemical Industries and entered clinical use in November 1963 . it was never widely used due to its carcinogenicity in mice, which was thought to result from the formation of a carcinogenic naphthalene epoxide metabolite .
Mechanism of Action
Biochemical Pathways
By blocking β-adrenoceptors, Pronetalol hydrochloride can disrupt the normal signaling processes of these receptors, potentially affecting downstream effects such as cardiac output and vascular resistance .
Pharmacokinetics
It is known that similar β-adrenoceptor antagonists, like propranolol, are rapidly absorbed and extensively metabolized in the body, with only a minor part excreted as the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on β-adrenoceptors. By blocking these receptors, this compound can reduce the physiological responses typically mediated by the adrenergic system, such as increased heart rate and blood pressure . It’s important to note that this compound was found to produce thymic tumors in mice .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound like this compound. Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . The environmental risk of this compound is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .
Biochemical Analysis
Biochemical Properties
Pronetalol Hydrochloride interacts with beta-adrenoceptors, displaying a ∼125–150-fold lower affinity (140–830 nM) for these receptors than propranolol (1.1–5.7 nM) . It is a cationic-amphiphilic agent that exhibits membrane-stabilizing effects unrelated to beta-adrenoceptor blockade .
Cellular Effects
This compound’s primary cellular effect is its interaction with beta-adrenoceptors, which are found on the cells of the heart and other organs. This interaction blocks the receptors, reducing the effects of adrenaline and noradrenaline, and leading to a decrease in heart rate and blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenoceptors, blocking the action of adrenaline and noradrenaline. This blockade reduces the heart rate and the force of heart muscle contraction, leading to a decrease in blood pressure .
Dosage Effects in Animal Models
It is known that this compound is carcinogenic in mice following oral administration, producing thymic lymphomas .
Metabolic Pathways
This compound is metabolized in a similar manner to propranolol, which is initially metabolized by three main pathways: ring oxidation, side chain oxidation, and glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pronethalol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-naphthol with isopropylamine to form 2-isopropylamino-1-naphthol. This intermediate is then reacted with epichlorohydrin to produce pronethalol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pronethalol hydrochloride undergoes various chemical reactions, including:
Oxidation: Pronethalol can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert pronethalol to its corresponding alcohol.
Substitution: Pronethalol can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include naphthalene derivatives, alcohols, and substituted naphthalene compounds .
Scientific Research Applications
Pronethalol hydrochloride has been used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta blocker that replaced pronethalol due to its safer profile.
Dichloroisoprenaline: An early beta-adrenergic antagonist that inspired the development of pronethalol.
Uniqueness
Pronethalol hydrochloride was unique as the first beta blocker to enter clinical use. its carcinogenicity limited its widespread adoption, leading to the development of safer alternatives like propranolol .
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLGXRPRAIDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021194 | |
| Record name | Pronethalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-02-5 | |
| Record name | 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pronetalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pronetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pronethalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRONETHALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IJC48OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



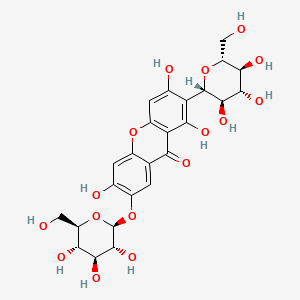
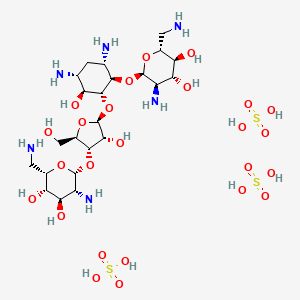
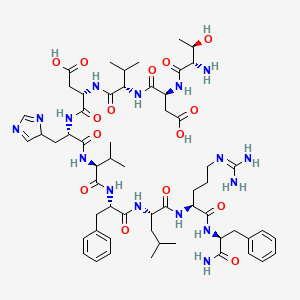
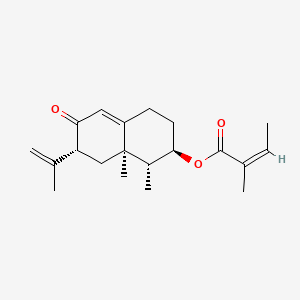
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)

